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Compound of Interest

Compound Name: Cycloheptyl isocyanide

CAS No.: 134420-07-8

Cat. No.: B1620641 Get Quote

Compound Identity:

IUPAC Name: Isocyanocycloheptane[1][2][3]

CAS Number: 134420-07-8 (Note: Often chemically indexed alongside cyclohexyl analogs;

verify specific lot analysis).

Molecular Formula: C

H

N[1][4]

Molecular Weight: 123.20 g/mol [4]

Appearance: Colorless liquid with a characteristic, pungent "stench" odor typical of

isocyanides.

Synthesis & Structural Context
To interpret the spectra accurately, one must understand the synthetic origin. Cycloheptyl
isocyanide is typically generated via the dehydration of N-cycloheptylformamide. Impurities in

the spectra often stem from the precursor formamide or the dehydration reagents (e.g., POCl
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, Burgess reagent).

Synthesis Workflow (DOT Visualization)
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Formylation
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(Target)
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Click to download full resolution via product page

Figure 1: Standard synthetic pathway. Spectral analysis must confirm the disappearance of the

formamide carbonyl stretch and N-H signals.

Infrared Spectroscopy (FT-IR)
The IR spectrum provides the most immediate confirmation of the isocyanide functionality. The

functional group exhibits a distinct dipole change, resulting in a sharp, high-intensity peak in the

triple-bond region.

Key Absorption Bands

Functional Group
Wavenumber (cm

)
Intensity Assignment

Isocyanide (-N≡C) 2130 – 2145 Strong/Sharp

Characteristic -NC

stretching vibration.

Distinct from nitriles (-

CN) which appear

higher (~2250 cm

).

C-H (sp

)
2930, 2860 Medium

Cycloheptyl ring C-H

asymmetric and

symmetric stretching.

Fingerprint 1450 - 1460 Medium

CH

scissoring/bending of

the cycloheptane ring.
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Diagnostic Note: If a broad peak appears around 3300 cm

(N-H stretch) or a strong peak at 1660-1690 cm

(C=O stretch), the sample contains unreacted N-cycloheptylformamide.

Nuclear Magnetic Resonance (NMR)
NMR data for cycloheptyl isocyanide is characterized by the unique coupling of the

isocyanide nitrogen (

N, spin 1) to the adjacent carbon, often broadening signals or creating triplets in

C NMR.

H NMR (Proton NMR)
Solvent: CDCl

(7.26 ppm reference)
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Shift (

, ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

3.60 – 3.75 Multiplet (tt) 1H -CH

The proton on

the carbon

attached to the

isocyanide

group.

Deshielded by

the

electronegative

nitrogen.

1.90 – 1.45 Multiplet 12H Ring CH

The cycloheptyl

ring protons

appear as a

complex

envelope due to

rapid

conformational

flipping.

C NMR (Carbon NMR)
Solvent: CDCl

(77.16 ppm reference)
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Shift (

, ppm)
Signal Type Assignment Notes

156.0 – 158.0 Triplet (1:1:1) -N≡C

The isocyanide

carbon. It appears as

a triplet due to

coupling (~5-7 Hz).

This is the definitive

carbon signal.

53.5 – 54.5 Singlet -CH

The ring carbon

attached to the

nitrogen.

36.0 – 37.0 Singlet -CH

Ring carbons adjacent

to the

-position.

27.5 – 28.5 Singlet -CH Ring carbons.

25.0 – 26.0 Singlet -CH Distal ring carbons.

Mass Spectrometry (MS)
The mass spectrum of cycloheptyl isocyanide is dominated by

-cleavage and the loss of the cyano group.

Fragmentation Pathway (DOT Visualization)
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Molecular Ion [M]+
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Figure 2: Primary fragmentation pathways observed in EI-MS.

Key Ions (EI, 70 eV)
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m/z Abundance Fragment Identity Interpretation

123 Low/Medium [M]
Molecular ion.[5]

Often weak due to

facile fragmentation.

96 High [M - HCN]

Loss of Hydrogen

Cyanide.

Characteristic of

isocyanides.

Corresponds to the

cycloheptene radical

cation.

97 Medium

[C

H

]

Cycloheptyl cation

(loss of CN group).

55 High

[C

H

]

Common hydrocarbon

fragment from the

cycloheptyl ring.

Experimental Protocol for Characterization
To ensure data integrity, samples must be prepared freshly, as isocyanides can oxidize or

polymerize over time.

Sample Prep: Dissolve ~10 mg of cycloheptyl isocyanide in 0.6 mL of CDCl

.

Note: Filter through a small plug of basic alumina if the liquid appears yellow (indicates

polymerization or acid impurities).
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IR Acquisition: Run as a neat liquid film on NaCl plates or using an ATR (Attenuated Total

Reflectance) probe. Look for the single sharp band at ~2140 cm

.

NMR Acquisition:

Set relaxation delay (d1) to >2 seconds to ensure the quaternary isocyanide carbon

relaxes sufficiently for detection.

Acquire

C spectra with proton decoupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of Cycloheptyl
Isocyanide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1620641#spectroscopic-data-of-cycloheptyl-
isocyanide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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